molecular formula C10H10F3NO2 B1507583 Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-08-6

Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B1507583
CAS No.: 13544-08-6
M. Wt: 233.19 g/mol
InChI Key: XJMXSWFKZFNAIV-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate (CAS 13544-08-6) is a chemical building block of significant interest in scientific research, particularly in the development of novel active compounds. Its structure incorporates both an amino group and a trifluoromethyl group on the phenyl ring, which are key motifs in modern agrochemical and pharmaceutical design. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules . Research into similar trifluoromethyl-phenyl compounds highlights their value in creating new chemical entities, such as the synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines explored for their potent fungicidal activity . This compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C . As a key synthetic intermediate, it offers researchers a versatile scaffold for further functionalization and exploration. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[2-amino-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)4-6-2-3-7(5-8(6)14)10(11,12)13/h2-3,5H,4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMXSWFKZFNAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730613
Record name Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-08-6
Record name Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₀H₁₁F₃N O₂
  • Molecular Weight : Approximately 269.65 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.

Interaction with Biological Targets

Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced bioactivity due to their ability to interact with various biological targets. This compound is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, potentially influencing neuronal signaling and metabolic processes.

Enzymatic Modulation

The compound may modulate enzymatic activity, either inhibiting or activating specific enzymes that are critical for cellular function. This modulation can lead to significant biochemical changes within cells, impacting various signaling pathways.

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against MRSA.
    • Method : MIC determination using standard broth dilution methods.
    • Results : The compound exhibited an MIC of approximately 5 μg/mL, indicating strong antimicrobial activity compared to control antibiotics .
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on inflammatory markers in vitro.
    • Method : Treatment of human macrophage cell lines with varying concentrations of the compound.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

CompoundStructureMIC (μg/mL)Activity Type
Compound ACF₃ substituted4–8Antimicrobial
Compound BCl substituted20Antimicrobial
This compoundCF₃ substituted5Antimicrobial

This table highlights that this compound demonstrates comparable or superior antimicrobial activity relative to other compounds in its class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The target compound is compared to analogs with modifications in substituents, ester groups, or additional functional moieties (Table 1):

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate (Target) -NH₂ (C2), -CF₃ (C4), methyl ester C₁₀H₁₀F₃NO₂ 233.19 Storage: 2–8°C; potential synthetic intermediate
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate -NH-C(O)-O- backbone, ethyl ester, -CF₃ (C4) C₁₁H₁₁F₃N₂O₃ 273.21* Synthetic yield: 72%; used in heterocyclic synthesis
Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate -NO₂ (C2), -OCH₃ (C5), -CF₃ (C4), methyl ester C₁₁H₁₀F₃NO₅ 293.20 Density: 1.385 g/cm³; m.p.: 114–116°C
Methyl 2-phenylacetoacetate Phenyl group, β-keto ester (CH₃CO-) C₁₁H₁₂O₃ 192.21 Reference standard for amphetamine synthesis
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate -F (C2), -CF₃ (C4), ethyl ester C₁₁H₁₀F₄O₂ 258.19 Higher fluorine content; agrochemical intermediate?
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole, piperazine, ureido groups, ethyl ester C₂₄H₂₄F₃N₅O₃S 548.20 High synthetic yield (93.4%); bioactive motifs

Note: Molecular weights marked with * are calculated based on formulas.

Key Differences and Implications

Amino Group Reactivity

The -NH₂ group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., -NO₂ in or -F in ). The amino group enhances nucleophilicity, enabling participation in condensation or acylation reactions, whereas nitro or halogen substituents favor electrophilic substitution or reduction pathways.

Trifluoromethyl Group Effects

The -CF₃ group in all listed compounds confers metabolic stability and lipophilicity, critical for drug design . However, its para position in the target compound may sterically hinder interactions compared to analogs with meta or ortho substitutions (e.g., ).

Ester Group Variations
  • Methyl esters (target, ) are typically more volatile and hydrolytically stable than ethyl esters (), which may exhibit slower degradation in biological systems.
  • The β-keto ester in Methyl 2-phenylacetoacetate introduces conjugation, increasing acidity (pKa ~10) compared to the target compound’s simple acetate.

Preparation Methods

Synthetic Routes Overview

The preparation of Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate typically involves the following key steps:

  • Introduction of the trifluoromethyl group onto an aromatic ring.
  • Amination at the 2-position of the phenyl ring.
  • Formation of the methyl ester on the acetic acid side chain.

The synthetic strategies commonly start from halogenated or nitro-substituted precursors, followed by reduction or substitution reactions to introduce the amino group, and finally esterification to obtain the methyl ester.

Preparation via Amination and Esterification

Amination of Halogenated Aromatic Precursors

One industrially relevant method involves the amination of 2,6-dichloro-4-(trifluoromethyl)pyridine derivatives with ammonia in the presence of hydrophilic ethers, followed by dehalogenation to yield 2-amino-4-(trifluoromethyl)pyridine intermediates. This process operates under elevated temperatures (100–200 °C, preferably 130–160 °C) and reaction times ranging from 2 to 24 hours, optimized around 4 to 7 hours for best yields. The reaction can be conducted in a one-pot manner without isolating intermediate compounds, enhancing industrial feasibility. Subsequent work-up involves extraction with ethyl acetate, washing with saturated saline, drying, and crystallization to isolate the product with yields around 70% (e.g., 71.4% yield reported).

Esterification of Amino-Acetic Acid Derivatives

The methyl ester moiety is commonly introduced by esterification of the corresponding amino-substituted phenylacetic acid with methanol under acidic conditions, often using sulfuric acid as a catalyst. The reaction is typically performed under reflux to ensure complete conversion. This method is well-established for related compounds, such as methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, and can be adapted for the amino derivative by replacing the nitro group with an amino group through reduction or substitution steps.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents & Conditions Description Outcome & Notes
1 2,6-Dichloro-4-(trifluoromethyl)pyridine, ammonia (28%), 2-methyltetrahydrofuran (2-Me-THF), 150 °C, 6 h Amination of halogenated pyridine Formation of amino intermediate without isolation
2 5% Pd/C catalyst, hydrogen (1.6 MPa), 100 °C, 3 h Catalytic hydrogenation and dehalogenation Conversion to 2-amino-4-(trifluoromethyl)pyridine
3 Extraction with ethyl acetate, washing with saturated saline, drying over sodium sulfate Purification Isolation of product as white crystals; yield ~71.4%
4 Amino-phenylacetic acid derivative, methanol, sulfuric acid, reflux Esterification to methyl ester This compound

This sequence highlights the integration of amination, catalytic dehalogenation, and esterification steps to obtain the target compound with good purity and yield.

Alternative Synthetic Routes

  • Condensation Reaction Approach: Reaction of 4-(trifluoromethylthio)benzaldehyde with glycine methyl ester hydrochloride under basic conditions (e.g., sodium hydroxide) can form similar α-amino ester structures. This method involves condensation followed by functional group modifications to introduce the trifluoromethyl group and amino functionalities. Reaction temperature control (0–5 °C) and anhydrous conditions are critical for high yields and purity.

  • Flow Chemistry Techniques: Recent advances include continuous flow processes for related trifluoromethylated aromatic esters, where precise temperature and reagent flow control (e.g., at −30 °C to 150 °C) improve reaction efficiency and scalability. Such methods can be adapted for the amino-substituted methyl ester, potentially enhancing industrial production.

Reaction Conditions and Optimization

Parameter Typical Range Preferred Conditions Impact on Yield/Purity
Reaction Temperature (amination) 100–200 °C 130–160 °C Higher temperatures favor reaction rate but may cause side reactions
Reaction Time (amination) 2–24 hours 4–7 hours Sufficient time needed for complete conversion
Catalyst (dehalogenation) 5% Pd/C 5% Pd/C, 1.6 MPa H₂ Efficient removal of halogens, high selectivity
Esterification Catalyst Sulfuric acid or acid catalyst Concentrated H₂SO₄ Ensures complete ester formation
Solvent 2-Me-THF, methanol 2-Me-THF for amination, methanol for esterification Solvent choice affects solubility and reaction kinetics

Purification and Characterization

  • Extraction and Washing: Organic layers are typically washed with saturated saline and dried over sodium sulfate to remove water and impurities.
  • Crystallization: Use of n-hexane under cooling conditions helps isolate pure crystalline product.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is employed to assess purity (>98% typical).
  • Spectroscopic Analysis: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Amination + Dehalogenation + Esterification 2,6-Dichloro-4-(trifluoromethyl)pyridine NH₃ (28%), Pd/C, H₂, H₂SO₄, MeOH 150 °C (amination), 100 °C (dehalogenation), reflux (esterification) ~70% Industrially scalable, one-pot amination/dehalogenation
Condensation with Glycine Methyl Ester 4-(Trifluoromethylthio)benzaldehyde Glycine methyl ester hydrochloride, NaOH 0–5 °C, anhydrous Moderate Requires strict temperature control, sensitive to moisture
Flow Chemistry Synthesis Related cyano/trifluoromethyl intermediates LDA, THF, triethylamine −30 °C to 150 °C, continuous flow High Enables precise control and scalability

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Esterification : Reacting 2-(2-amino-4-(trifluoromethyl)phenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (60–80°C) for 6–12 hours. (ii) Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) to isolate the ester . (iii) Validation : LCMS (m/z ~263 [M+H]⁺) and HPLC retention time (e.g., ~1.32 minutes under QC-SMD-TFA05 conditions) confirm purity and identity .
  • Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of methanol) and using molecular sieves to drive esterification to completion.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow : (i) NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the methyl ester (~δ 3.6 ppm), aromatic protons (~δ 6.8–7.5 ppm), and NH₂ group (~δ 5.2 ppm, broad). (ii) Mass Spectrometry : LCMS (m/z 263 [M+H]⁺) and HRMS for exact mass confirmation. (iii) HPLC : Retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (30–50% gradient) to remove unreacted starting materials and byproducts.
  • Crystallization : Recrystallize from ethanol/water (1:3 v/v) to enhance purity (>98%) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of 2-amino-4-(trifluoromethyl)phenylacetic acid with methyl groups?

  • Root Cause : Steric hindrance from the trifluoromethyl group and poor nucleophilicity of the amino group.
  • Solutions : (i) Activate the carboxylic acid with EDC/HOBt or DCC to form an active ester intermediate. (ii) Use DMAP as a catalyst to enhance reaction kinetics. (iii) Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What advanced techniques are recommended for analyzing trace impurities in this compound?

  • HPLC-MS/MS : Use a C18 column (e.g., Agilent ZORBAX) with 0.1% formic acid in water/acetonitrile gradients to separate impurities. Detect via tandem MS (MRM mode) for high sensitivity.
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted acid or methyl ester derivatives) to identify peaks in ¹H/¹³C NMR .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Stability Studies : (i) Acidic Conditions (pH 2–4) : The ester group hydrolyzes slowly (t₁/₂ ~48 hours at 25°C). (ii) Basic Conditions (pH 8–10) : Rapid hydrolysis (t₁/₂ ~2 hours) due to nucleophilic attack on the ester. (iii) Mitigation : Store the compound in anhydrous solvents (e.g., THF or DCM) at –20°C to prevent degradation .

Q. What pharmacological applications are hypothesized for this compound based on structural analogs?

  • Potential Targets : (i) Kinase Inhibition : The trifluoromethyl group enhances binding to hydrophobic pockets in kinase domains (e.g., EGFR or VEGFR). (ii) Antimicrobial Activity : Structural similarity to phenylacetate derivatives with reported activity against Gram-positive bacteria .

Q. Can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model reaction pathways (e.g., esterification energy barriers).
  • Docking Studies : AutoDock Vina for predicting binding affinities to biological targets (e.g., IC₅₀ estimates for kinase inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate
Reactant of Route 2
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate

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